Anthopleurin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

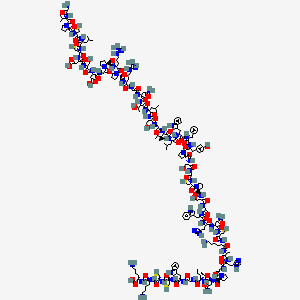

Anthopleurin B is a polypeptide toxin derived from the venom of sea anemones, specifically Anthopleura xanthogrammica and Anthopleura elegantissima . This compound is known for its potent cardiostimulant properties, which are primarily due to its interaction with voltage-gated sodium channels in excitable tissues . This compound is one of four isoforms of anthopleurin, the others being Anthopleurin A, Anthopleurin C, and Anthopleurin Q .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Anthopleurin B involves isolating it from the venom of sea anemones. The isolation process typically includes extraction, purification, and characterization steps. The compound can be purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Industrial production of this compound is not common due to its complex structure and the difficulty in synthesizing it in large quantities. Most of the available this compound is obtained through extraction from natural sources rather than synthetic production .

Chemical Reactions Analysis

Types of Reactions: Anthopleurin B primarily undergoes reactions typical of polypeptides, such as hydrolysis and oxidation. It can also form disulfide bridges, which are crucial for its three-dimensional structure and biological activity .

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions can hydrolyze this compound into its constituent amino acids.

Oxidation: Oxidizing agents can modify the disulfide bridges within the polypeptide, potentially altering its activity.

Major Products: The major products of these reactions are typically the individual amino acids that make up the polypeptide or modified versions of the polypeptide with altered disulfide bridges .

Scientific Research Applications

Anthopleurin B has several scientific research applications, particularly in the fields of biology, medicine, and pharmacology:

Mechanism of Action

Anthopleurin B exerts its effects by binding to the extracellular site-3 of voltage-gated sodium channels. This binding slows the inactivation of these channels, leading to prolonged sodium influx and increased excitation of cardiac myocytes . The result is a positive inotropic effect, which increases the force of cardiac contraction without significantly affecting heart rate or blood pressure .

Comparison with Similar Compounds

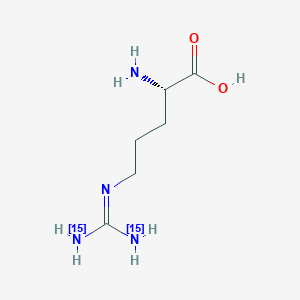

Anthopleurin A: Another isoform of anthopleurin, differing from Anthopleurin B by seven amino acid substitutions.

Anthopleurin C and Q: These isoforms also interact with sodium channels but have different amino acid sequences and slightly different biological activities.

Uniqueness: this compound is unique among its isoforms due to its higher potency as a cardiostimulant. This increased potency is attributed to specific amino acid residues that enhance its binding affinity and efficacy at the sodium channels .

Properties

CAS No. |

72067-68-6 |

|---|---|

Molecular Formula |

C231H344N68O63S6 |

Molecular Weight |

5274 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C231H344N68O63S6/c1-15-118(11)186(222(354)254-98-178(312)261-146(80-125-91-248-134-46-24-21-43-131(125)134)203(335)286-163(109-366)215(347)288-161(107-364)212(344)265-138(49-27-30-64-233)197(329)268-140(229(361)362)50-28-31-65-234)292-209(341)152(86-174(238)308)277-217(349)167-54-35-69-295(167)181(315)100-255-191(323)148(82-127-93-243-112-257-127)269-189(321)120(13)259-196(328)137(48-26-29-63-232)264-211(343)160(106-363)287-206(338)151(85-173(237)307)274-205(337)149(83-128-94-244-113-258-128)273-202(334)145(79-124-90-247-133-45-23-20-42-130(124)133)260-176(310)96-251-194(326)157(103-301)284-220(352)170-57-38-72-298(170)227(359)165(111-368)263-179(313)97-252-195(327)158(104-302)283-219(351)169-56-37-71-297(169)226(358)155(78-123-59-61-129(305)62-60-123)280-201(333)144(77-122-40-18-17-19-41-122)271-204(336)147(81-126-92-249-135-47-25-22-44-132(126)135)272-198(330)142(75-115(5)6)278-223(355)187(119(12)16-2)291-180(314)99-253-193(325)156(102-300)281-199(331)143(76-116(7)8)279-224(356)188(121(14)304)293-208(340)150(84-172(236)306)262-177(311)95-250-190(322)136(51-32-66-245-230(239)240)266-218(350)168-55-36-70-296(168)225(357)139(52-33-67-246-231(241)242)267-216(348)166-53-34-68-294(166)182(316)101-256-192(324)153(87-183(317)318)275-210(342)159(105-303)282-207(339)154(88-184(319)320)276-213(345)162(108-365)285-200(332)141(74-114(3)4)270-214(346)164(110-367)289-221(353)171-58-39-73-299(171)228(360)185(117(9)10)290-175(309)89-235/h17-25,40-47,59-62,90-94,112-121,136-171,185-188,247-249,300-305,363-368H,15-16,26-39,48-58,63-89,95-111,232-235H2,1-14H3,(H2,236,306)(H2,237,307)(H2,238,308)(H,243,257)(H,244,258)(H,250,322)(H,251,326)(H,252,327)(H,253,325)(H,254,354)(H,255,323)(H,256,324)(H,259,328)(H,260,310)(H,261,312)(H,262,311)(H,263,313)(H,264,343)(H,265,344)(H,266,350)(H,267,348)(H,268,329)(H,269,321)(H,270,346)(H,271,336)(H,272,330)(H,273,334)(H,274,337)(H,275,342)(H,276,345)(H,277,349)(H,278,355)(H,279,356)(H,280,333)(H,281,331)(H,282,339)(H,283,351)(H,284,352)(H,285,332)(H,286,335)(H,287,338)(H,288,347)(H,289,353)(H,290,309)(H,291,314)(H,292,341)(H,293,340)(H,317,318)(H,319,320)(H,361,362)(H4,239,240,245)(H4,241,242,246)/t118-,119-,120-,121+,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,185-,186-,187-,188-/m0/s1 |

InChI Key |

TUHAFVOIZUEHEB-WPGXOETGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CS)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CN=CN9)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NCC(=O)NC(CS)C(=O)N6CCCC6C(=O)NC(CO)C(=O)NCC(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CN=CN9)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-(phenylMethyl)-](/img/structure/B12642919.png)

![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B12642965.png)